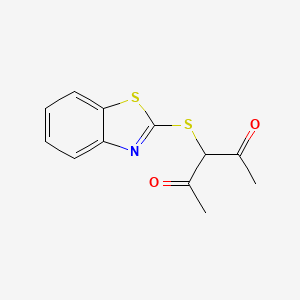

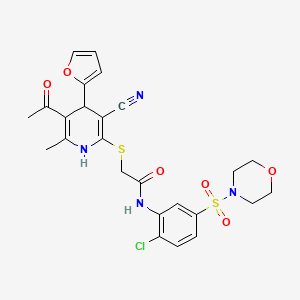

![molecular formula C19H22BrN3O2S B2589586 1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034608-79-0](/img/structure/B2589586.png)

1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of benzothiadiazole, which is a type of heterocyclic compound. Benzothiadiazoles are known for their wide range of applications in organic chemistry and materials science .

Molecular Structure Analysis

The compound contains a benzothiadiazole ring, a piperidine ring, and a bromobenzyl group. The benzothiadiazole ring is electron-deficient, which could make it useful for sensing electron-rich molecules .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Nucleophilic Substitution and Reduction

Bromobenzyl thiadiazole derivatives undergo nucleophilic substitution reactions leading to various derivatives. For instance, nucleophilic substitution of 4-bromobenzo[1,2-c;3,4-c′]bis[1,2,5]thiadiazole has been explored, resulting in derivatives through reactions with nucleophiles like allyl alcohol, leading to rearranged products upon heating. Reduction of these derivatives can yield benzenetetraamine compounds, indicating the versatility in synthesizing complex heterocyclic structures (Mataka et al., 1992).

Ring Contraction for Pharmacologically Relevant Derivatives

An efficient synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides through ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides has been demonstrated. This process, involving carbon-sulfur bond formation, highlights a method for accessing pharmacologically relevant derivatives from commercially available materials (Fülöpová et al., 2015).

Biological and Medicinal Applications

Antimicrobial and Antioxidant Activities

Benzimidazole derivatives containing triazole, thiadiazole, and oxadiazole rings have shown promising α-glucosidase inhibitory, antimicrobial, and antioxidant activities. This suggests potential applications in treating diabetes and infections, as well as in antioxidant therapies (Menteşe et al., 2015).

Synthesis of Novel Thiadiazole Amide Derivatives

Novel thiadiazole amide compounds containing piperazine have been synthesized and shown to possess inhibitory effects on Xanthomonas campestris pv. oryzae, indicating potential applications in agricultural biotechnology to combat bacterial infections in crops (Xia, 2015).

Photodynamic Therapy for Cancer Treatment

Zinc phthalocyanines substituted with thiadiazole derivative groups have shown high singlet oxygen quantum yields, making them potential candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Orientations Futures

Mécanisme D'action

Target of Action

The compound “1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide” belongs to the class of 1,3,4-thiadiazoles . Compounds in this class have been found to exhibit a wide range of biological activities, including antimicrobial and fluorescent properties . Therefore, the compound could potentially interact with a variety of biological targets.

Mode of Action

Many 1,3,4-thiadiazoles act by interacting with biological targets and causing changes in their function .

Biochemical Pathways

Without specific studies on “this compound”, it’s difficult to determine the exact biochemical pathways it affects. Many 1,3,4-thiadiazoles affect various biochemical pathways due to their broad range of biological activities .

Propriétés

IUPAC Name |

3-[1-[(4-bromophenyl)methyl]piperidin-4-yl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrN3O2S/c1-21-18-4-2-3-5-19(18)23(26(21,24)25)17-10-12-22(13-11-17)14-15-6-8-16(20)9-7-15/h2-9,17H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWLHJNHYXSBKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

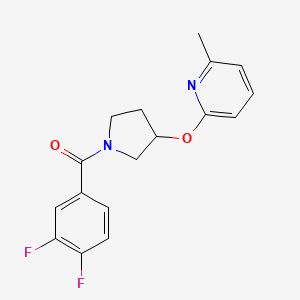

![1-(4-chlorophenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2589505.png)

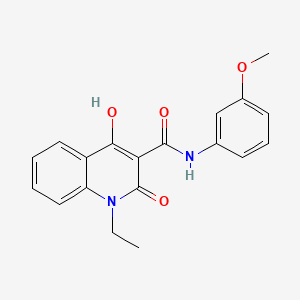

![3,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2589507.png)

![(3-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2589512.png)

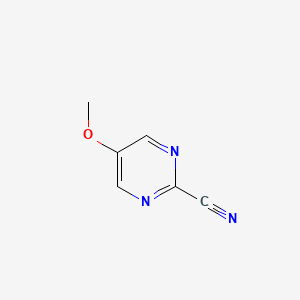

![N-(4-bromo-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2589518.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate](/img/structure/B2589519.png)

![N-[2-(FURAN-3-YL)ETHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE](/img/structure/B2589522.png)

![N-[(E)-3-Methylsulfonylprop-2-enyl]-3-(4-oxoquinazolin-3-yl)propanamide](/img/structure/B2589525.png)